molecular formula C7H13Cl2N3 B1521236 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride CAS No. 1181457-70-4

1-(Pyrazin-2-yl)propan-2-amine dihydrochloride

Numéro de catalogue: B1521236
Numéro CAS: 1181457-70-4
Poids moléculaire: 210.1 g/mol
Clé InChI: WIXFFUKKYWKQOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Pyrazin-2-yl)propan-2-amine dihydrochloride is a dihydrochloride salt form of a valuable heterocyclic amine building block, supplied strictly for research purposes. The pyrazine scaffold is a key motif in medicinal chemistry, featured in compounds investigated for their potential as antimicrobial and anticancer agents . Researchers utilize this amine and its derivatives as versatile intermediates in synthetic organic chemistry for constructing more complex molecules, including as a scaffold in the design of kinase inhibitors . The dihydrochloride salt form is typically pursued to enhance the compound's aqueous solubility, facilitating its use in biological testing and in vitro assays. As a research chemical, it must be handled with care. The parent compound, 1-(Pyrazin-2-yl)propan-2-amine, is classified with the signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, may cause skin corrosion or serious eye damage, and may cause respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-pyrazin-2-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6(8)4-7-5-9-2-3-10-7;;/h2-3,5-6H,4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFFUKKYWKQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(Pyrazin-2-yl)propan-2-amine dihydrochloride, with the chemical formula C7_7H13_{13}Cl2_2N3_3 and a molecular weight of 210.1 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its pyrazine ring and an amine functional group. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an enzyme inhibitor, modulating pathways involved in inflammation and pain management. For instance, it has been investigated for its potential to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by degrading endocannabinoids such as palmitoylethanolamide (PEA) .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Inhibition of NAAA : A study reported that derivatives of pyrazine compounds, including 1-(Pyrazin-2-yl)propan-2-amine, exhibited significant inhibitory effects on NAAA with IC50_{50} values in the low nanomolar range . This suggests potential applications in treating inflammatory conditions.
  • Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics to evaluate its efficacy against resistant strains of bacteria. Results indicated that it possessed comparable or superior activity against certain strains .
  • Cell Viability Assays : In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
NAAA InhibitionIC50_{50} = 0.042 μM
AntimicrobialEffective against resistant strains
AnticancerInduces apoptosis in cancer cells

Table 2: Comparative Studies

CompoundActivity Against BacteriaNotes
1-(Pyrazin-2-yl)propan-2-amineHighEffective against MRSA
Standard Antibiotic AModerateLimited efficacy on resistant strains
Standard Antibiotic BLowIneffective on tested strains

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Salt Form Key Features References
This compound 1181457-70-4 C₇H₁₂Cl₂N₄ Dihydrochloride Pyrazine ring; 4 H-bond acceptors; enhanced solubility and stability
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride sc-345136 C₇H₁₃Cl₃N₄ Trihydrochloride Higher ionic character; superior aqueous solubility
Ortetamine HCl (1-(2-methylphenyl)propan-2-amine HCl) 1568954-90-4 C₁₀H₁₆ClN Hydrochloride Phenyl substituent; controlled substance with stimulant properties
PAL-542 (1-(5-chloro-1H-indol-3-yl)propan-2-amine) - C₁₁H₁₃ClN₂ Free base Indole ring; dual DA/5HT release; low abuse potential
1-(2-Methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride 1803562-88-0 C₁₃H₁₈Cl₂N₄ Dihydrochloride Pyrazole substituent; altered electronic profile
Key Observations:
  • Salt Form Impact : The dihydrochloride form of the target compound offers intermediate solubility compared to the trihydrochloride analog (sc-345136), which has higher ionic character but may introduce handling challenges due to hygroscopicity .
  • Heterocyclic Influence : The pyrazine ring in the target compound is electron-deficient, promoting nucleophilic substitution reactions and distinct binding modes compared to phenyl (Ortetamine HCl) or indole (PAL-542) groups. Pyrazole-containing analogs exhibit different electronic and steric effects due to their five-membered heterocyclic structure .

Pharmacological and Functional Differences

Monoamine Releasers vs. Pyrazine Derivatives
Abuse Liability Considerations
  • Controlled Analogs : Compounds like 5-APB (benzofuran derivative) and BZP (benzylpiperazine) are regulated due to psychoactive effects. The target compound’s pyrazine ring likely reduces affinity for abuse-related receptors, as seen in structurally similar DA/5HT releasers that lack cocaine-like reinforcement in animal models .

Méthodes De Préparation

Starting Materials and Key Intermediates

  • 2-Aminopyrazine derivatives: These serve as the core heterocyclic scaffold. For example, 6-chloro-2-aminopyrazine is a common intermediate.
  • Alkylating agents: Such as halogenated propan-2-amine precursors or protected amines.
  • Protecting groups: Boc (tert-butoxycarbonyl) groups are used to protect amines during multi-step synthesis.

Typical Synthetic Route

A representative synthetic route involves the following steps:

  • Halogenation and Functional Group Interconversion:

    • Selective iodination of 6-chloro-2-aminopyrazine with N-iodosuccinimide to yield 6-chloro-5-iodo-2-aminopyrazine.
    • Conversion of the amino group to a hydroxy group via diazotization (NaNO2 in H2SO4) to form a 5-hydroxy intermediate.
  • Nucleophilic Substitution (Mitsunobu Reaction):

    • The hydroxy group is substituted with a Boc-protected piperidine or piperazine-containing alcohol to form an ether linkage.
  • Suzuki Coupling Reactions:

    • Palladium-catalyzed Suzuki reactions introduce various substituents at the 5-iodo and 6-chloro positions to diversify the pyrazine ring substitution pattern.
  • Deprotection and Salt Formation:

    • Removal of Boc protecting groups under acidic conditions.
    • Treatment with hydrochloric acid to form the dihydrochloride salt of 1-(pyrazin-2-yl)propan-2-amine.

This synthetic strategy is supported by recent medicinal chemistry studies focusing on pyrazine derivatives as antiviral agents, demonstrating the feasibility and versatility of these reactions.

Alternative Synthetic Approaches

Other methods include:

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Selective Iodination N-Iodosuccinimide, solvent (e.g., DMF) 6-chloro-5-iodo-2-aminopyrazine High regioselectivity
2 Diazotization NaNO2, H2SO4, low temperature 5-hydroxy-6-chloro-pyrazine derivative Amino to hydroxy conversion
3 Mitsunobu Reaction Boc-protected alcohol, DEAD, PPh3 Ether-linked intermediate Efficient O-alkylation
4 Suzuki Coupling Pd catalyst, boronic acid derivatives Substituted pyrazine derivatives Versatile for R-group diversification
5 Deprotection Acidic conditions (e.g., TFA) Free amine intermediate Removal of Boc groups
6 Salt Formation HCl gas or aqueous HCl 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride Final product as stable salt form

Research Findings and Optimization

  • Yields and Purity: The multi-step synthesis generally affords moderate to good yields (50–80%) at each stage, with purification by recrystallization or chromatography.
  • Regioselectivity: The selective halogenation and substitution steps are critical for obtaining the desired substitution pattern on the pyrazine ring.
  • Scalability: The methods are amenable to scale-up, as demonstrated in medicinal chemistry programs targeting flavivirus protease inhibitors.
  • Biological Relevance: The final compound and its analogs have been evaluated for antiviral activity, underscoring the importance of efficient synthetic access.

Q & A

Q. Optimization factors :

  • Temperature : Elevated temperatures accelerate alkylation but may increase side reactions (e.g., oxidation).
  • Solvent choice : Polar solvents enhance nucleophilic substitution efficiency .
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in biphasic systems .

Advanced: How does this compound interact with κ-opioid receptors, and what experimental models validate its pharmacological activity?

Answer:
The compound exhibits κ-opioid receptor (KOR) antagonism , demonstrated through:

  • In vitro binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]U69,593) in HEK-293 cells expressing human KOR, with IC₅₀ values reported in the nanomolar range .
  • Functional antagonism : Inhibition of KOR-mediated cAMP reduction in transfected CHO cells, confirming inverse agonism .
  • In vivo models : Reduction of stress-induced reinstatement of drug-seeking behavior in rodent models, supporting potential therapeutic applications in addiction pathways .

Q. Key experimental considerations :

  • Receptor specificity : Cross-testing against μ- and δ-opioid receptors to confirm selectivity .
  • Metabolic stability : Assessing hepatic microsomal stability to rule out rapid inactivation .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Multi-technique validation is essential:

  • X-ray crystallography : Resolve crystal packing and protonation states. SHELXL refinement (e.g., anisotropic displacement parameters) ensures accuracy in hydrogen bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR confirms protonation at the amine group (δ ~8.5 ppm for NH₂⁺) and pyrazine ring integrity (δ ~8.9–9.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and isotopic chlorine patterns .

Advanced: How do structural analogs of this compound compare in receptor binding affinity?

Answer:
Modifying the heterocyclic core or amine substituents alters activity:

Analog Structural Variation KOR IC₅₀ (nM) Selectivity (vs. μ/δ)
1-(Pyridin-2-yl)propan-2-aminePyridine instead of pyrazine320Low (μ: 150 nM)
1-(Pyrimidin-2-yl)propan-2-aminePyrimidine core450Moderate (δ: 290 nM)
Target Compound Pyrazine + dihydrochloride85 High (μ: >1,000 nM)

Q. Key trends :

  • Pyrazine derivatives show enhanced KOR affinity due to stronger hydrogen bonding with receptor residues .
  • Dihydrochloride salts improve solubility and bioavailability compared to free bases .

Methodological: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or ligand concentrations. Standardize protocols using validated KOR-transfected models .
  • Salt form vs. free base : Ensure consistent use of the dihydrochloride form to avoid protonation state effects on receptor binding .
  • Data normalization : Use internal controls (e.g., reference antagonists like nor-BNI) to calibrate activity across studies .

Q. Recommended steps :

Replicate studies under identical conditions.

Validate compound purity via HPLC and elemental analysis.

Cross-reference with structural analogs to isolate scaffold-specific effects .

Advanced: What strategies optimize crystallization of this compound for XRD studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., methanol/water) to slow nucleation and grow single crystals .
  • Counterion effects : Excess HCl (2.1–2.3 equivalents) ensures complete salt formation, reducing disorder .
  • SHELXL refinement : Apply TWIN and BASF commands to model twinning or disorder, common in amine salts .

Q. Typical crystal data :

  • Space group: P2₁/c (monoclinic).
  • Hydrogen-bonding network: N–H···Cl interactions stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.